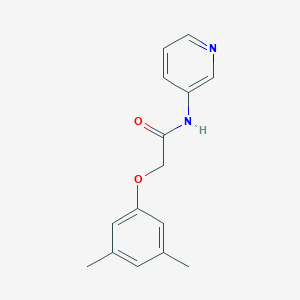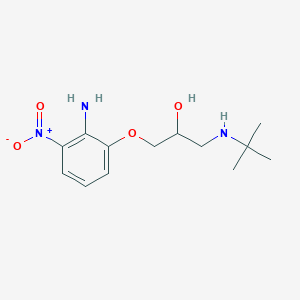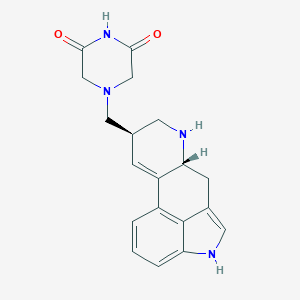
2-(3,5-dimethylphenoxy)-N-(3-pyridinyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-dimethylphenoxy)-N-(3-pyridinyl)acetamide, also known as DPA, is a chemical compound that has been widely used in scientific research due to its unique properties. DPA is a selective inhibitor of the mitochondrial calcium uniporter (MCU), which is a protein complex responsible for regulating calcium uptake into the mitochondria. The inhibition of MCU by DPA has been shown to have a variety of physiological and biochemical effects, making it a valuable tool for studying mitochondrial function and calcium signaling.
Mechanism Of Action
The mechanism of action of 2-(3,5-dimethylphenoxy)-N-(3-pyridinyl)acetamide involves the inhibition of MCU, which is a protein complex located in the inner mitochondrial membrane. MCU is responsible for regulating the uptake of calcium ions into the mitochondria, which is essential for a variety of mitochondrial functions, including ATP production, calcium signaling, and apoptosis. By inhibiting MCU, 2-(3,5-dimethylphenoxy)-N-(3-pyridinyl)acetamide reduces mitochondrial calcium uptake, leading to alterations in mitochondrial function and cellular metabolism.
Biochemical And Physiological Effects
2-(3,5-dimethylphenoxy)-N-(3-pyridinyl)acetamide has been shown to have a variety of biochemical and physiological effects, including alterations in mitochondrial respiration, ATP production, and oxidative stress. Inhibition of MCU by 2-(3,5-dimethylphenoxy)-N-(3-pyridinyl)acetamide has also been shown to reduce calcium-induced mitochondrial swelling and cell death, making it a potential therapeutic target for a variety of diseases associated with mitochondrial dysfunction.
Advantages And Limitations For Lab Experiments
One of the key advantages of using 2-(3,5-dimethylphenoxy)-N-(3-pyridinyl)acetamide in lab experiments is its selectivity for MCU, which allows for the specific inhibition of mitochondrial calcium uptake without affecting other cellular processes. However, one limitation of using 2-(3,5-dimethylphenoxy)-N-(3-pyridinyl)acetamide is its potential for off-target effects, as it may interact with other proteins or cellular processes in addition to MCU. Additionally, the optimal concentration of 2-(3,5-dimethylphenoxy)-N-(3-pyridinyl)acetamide for specific experimental conditions may vary, requiring careful optimization of experimental parameters.
Future Directions
There are several future directions for research involving 2-(3,5-dimethylphenoxy)-N-(3-pyridinyl)acetamide, including the development of more selective inhibitors of MCU, investigation of the role of mitochondrial calcium signaling in disease pathogenesis, and the potential use of 2-(3,5-dimethylphenoxy)-N-(3-pyridinyl)acetamide as a therapeutic agent for diseases associated with mitochondrial dysfunction. Additionally, the use of 2-(3,5-dimethylphenoxy)-N-(3-pyridinyl)acetamide in combination with other mitochondrial inhibitors or activators may provide insights into the complex interplay between mitochondrial function and cellular metabolism.
Synthesis Methods
The synthesis of 2-(3,5-dimethylphenoxy)-N-(3-pyridinyl)acetamide involves several steps, starting with the reaction of 3,5-dimethylphenol with 2-bromoacetylpyridine to form 2-(3,5-dimethylphenoxy)acetophenone. This intermediate is then reacted with hydroxylamine hydrochloride to form 2-(3,5-dimethylphenoxy)acetohydroxamic acid, which is then converted to 2-(3,5-dimethylphenoxy)-N-(3-pyridinyl)acetamide through reaction with thionyl chloride and pyridine.
Scientific Research Applications
2-(3,5-dimethylphenoxy)-N-(3-pyridinyl)acetamide has been used extensively in scientific research to study the role of calcium signaling in mitochondrial function and cellular metabolism. One of the key advantages of using 2-(3,5-dimethylphenoxy)-N-(3-pyridinyl)acetamide is its selectivity for MCU, which allows for the specific inhibition of mitochondrial calcium uptake without affecting other cellular processes. This has allowed researchers to investigate the effects of altered calcium signaling on a variety of physiological processes, including energy metabolism, oxidative stress, and cell death.
properties
Product Name |
2-(3,5-dimethylphenoxy)-N-(3-pyridinyl)acetamide |
|---|---|
Molecular Formula |
C15H16N2O2 |
Molecular Weight |
256.3 g/mol |
IUPAC Name |
2-(3,5-dimethylphenoxy)-N-pyridin-3-ylacetamide |
InChI |
InChI=1S/C15H16N2O2/c1-11-6-12(2)8-14(7-11)19-10-15(18)17-13-4-3-5-16-9-13/h3-9H,10H2,1-2H3,(H,17,18) |
InChI Key |
UCLXPBBSQZLGPA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC2=CN=CC=C2)C |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC2=CN=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(2-furoylamino)-3-methoxyphenyl]nicotinamide](/img/structure/B238711.png)
![(2S)-2-amino-3-[(2-chloroacetyl)amino]propanoic acid](/img/structure/B238714.png)



![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbutanamide](/img/structure/B238733.png)




![N-{2-methyl-4-[(2-thienylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B238760.png)
![Thiophene-2-carboxylic acid [4-(2,4-dichloro-benzoylamino)-phenyl]-amide](/img/structure/B238761.png)
![N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B238764.png)
